2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol
Description
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Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(piperidin-1-ylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c1-15-6-7-16(2)26(15)19-8-11-29-22(19)18-13-20-23-17(12-21(28)27(20)24-18)14-25-9-4-3-5-10-25/h6-8,11-13,24H,3-5,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXJUXYWRMNTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=CC(=O)N4N3)CN5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS No. 439110-97-1) is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article synthesizes available research findings regarding its biological activity, including synthesis methods, activity against various cell lines, and structure-activity relationships.
- Molecular Formula : C25H23FN4S
- Molecular Weight : 430.54 g/mol
- Density : 1.27 g/cm³ (predicted)
- pKa : 0.54 (predicted)
Synthesis
The synthesis of the compound involves multi-step reactions that typically include:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Introduction of the thienyl and pyrrol moieties through coupling reactions.
- Final modifications to yield the target compound.
A notable method includes the use of microwave-assisted synthesis to enhance yields and reduce reaction times .
Anticancer Activity
Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance:
- Triple-Negative Breast Cancer (TNBC) : The compound exhibited significant cytotoxic activity against the MDA-MB-231 cell line with an IC50 value indicating potent inhibition compared to standard chemotherapeutics like paclitaxel .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 27.6 |
| Paclitaxel | MDA-MB-231 | Control |
This suggests that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity through improved interactions with cellular targets.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Antitubercular Activity : It demonstrated significant activity against Mycobacterium tuberculosis with MIC values comparable to known antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | M. tuberculosis | 0.8 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features:
- Pyrrol and Thienyl Substituents : These groups enhance lipophilicity and facilitate penetration into cellular membranes.
- Pyrazolo[1,5-a]pyrimidine Core : This heterocyclic structure is crucial for interacting with biological targets such as kinases and other enzymes involved in cancer progression.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
